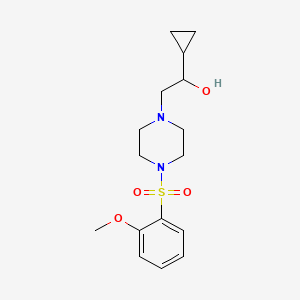

1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a compound that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . This compound is structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of study in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be determined by various methods such as HRMS, IR, 1H and 13C NMR experiments . In silico docking and molecular dynamics simulations can also be used to analyze the structure .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various methods. For example, the compound’s affinity for alpha1-adrenergic receptors can be determined through in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways Identification

1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol's metabolic pathways have been explored in the context of novel antidepressants, such as Lu AA21004. Studies using human liver microsomes and recombinant enzymes identified its oxidation to various metabolites, including a 4-hydroxy-phenyl metabolite and a sulfoxide, facilitated by enzymes like CYP2D6, CYP3A4/5, and CYP2C9. These findings highlight the compound's potential and the metabolic pathways involved in its processing, providing valuable insights for developing antidepressant therapies (Hvenegaard et al., 2012).

Chemical Reaction Mechanisms

Research into the kinetics and mechanisms of reactions involving similar compounds, such as thionocarbonates with alicyclic amines, sheds light on the chemical behavior of 1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. Studies on the aminolysis of thionocarbonates provide insights into the rate-determining steps and the influence of substituents on reaction rates. These findings are crucial for understanding the reactivity and potential applications of related compounds in chemical synthesis (Castro et al., 2001).

Crystal Structure Analysis

The analysis of crystal structures and Hirshfeld surface analysis of novel piperazine derivatives has been conducted to understand their molecular conformations and intermolecular interactions. Such studies are vital for the design and development of new compounds with desired physical and chemical properties. The understanding of crystal packing and hydrogen bonding patterns contributes to the field of material science and drug design (Kumara et al., 2017).

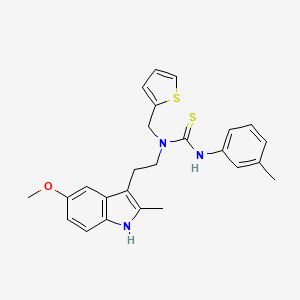

Structure-Activity Relationships (SAR) Studies

SAR studies on N-arylsulfonylindoles with an antagonistic profile in the 5-HT6 receptor have included compounds structurally related to 1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. Such research helps in understanding the molecular basis of receptor-ligand interactions and aids in the rational design of molecules with improved therapeutic profiles. Identifying key molecular features that contribute to high binding affinity and selectivity is crucial for the development of new psychiatric medications (Mella et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its therapeutic potential, particularly its interaction with alpha1-adrenergic receptors . Additionally, more research could be done to fully understand its physical and chemical properties, safety, and hazards.

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-22-15-4-2-3-5-16(15)23(20,21)18-10-8-17(9-11-18)12-14(19)13-6-7-13/h2-5,13-14,19H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXAKERKXZKZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2458178.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2458182.png)

![6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2458183.png)

![3-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2458196.png)

![N-(4-fluorobenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2458197.png)

![N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458198.png)